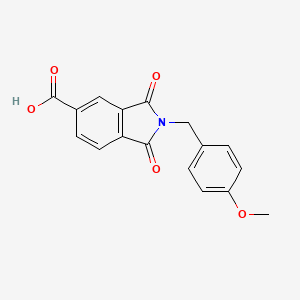

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIJCICMASYNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670925 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is a molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a phthalimide core, a carboxylic acid functional group, and a methoxybenzyl moiety, suggests a diverse range of potential applications, from serving as a versatile building block in organic synthesis to exhibiting specific biological activities. The phthalimide group is a well-known pharmacophore and is present in several marketed drugs, valued for its ability to engage in various biological interactions. The carboxylic acid provides a handle for further chemical modification, salt formation to modulate solubility, and can play a crucial role in binding to biological targets. The 4-methoxybenzyl group influences the molecule's lipophilicity and conformational flexibility.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties govern its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context, as well as its reactivity and processability in materials science. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 351996-94-6[1] |

| Molecular Formula | C₁₇H₁₃NO₅ |

| Molecular Weight | 311.29 g/mol [2] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

The structure of this compound is characterized by three key components:

-

Phthalimide Core: A bicyclic aromatic structure derived from phthalic acid, containing an imide functional group. This core is known for its rigidity and electron-withdrawing nature.

-

Carboxylic Acid Group: Attached at the 5-position of the isoindoline ring system, this group imparts acidic properties to the molecule and provides a key site for chemical interactions.

-

4-Methoxybenzyl Group: An N-substituent on the phthalimide nitrogen, this group consists of a benzyl ring with a methoxy group at the para position. It contributes to the molecule's overall size, shape, and lipophilicity.

Figure 1: Chemical structure of the title compound.

Predicted and Expected Physicochemical Properties

Direct experimental data for this compound is limited in the public domain. However, by leveraging data from its constituent moieties and related structures, along with computational prediction tools, we can establish a reliable profile of its expected physicochemical properties.

| Property | Predicted/Expected Value | Basis for Estimation |

| Melting Point (°C) | > 200 | The high melting point of phthalimide (238 °C) and trimellitic anhydride (163-166 °C) suggests a high melting point for the larger, more rigid target molecule.[3][4] The melting point of the closely related N-(4-methoxybenzyl)phthalimide is reported as 132.3-133.7 °C.[3] The addition of the carboxylic acid group and the potential for intermolecular hydrogen bonding would likely increase the melting point significantly. |

| Aqueous Solubility | Poorly soluble in water; soluble in alkaline solutions | The phthalimide core is only slightly soluble in water.[5][6] The large, hydrophobic 4-methoxybenzyl group will further decrease aqueous solubility. However, the presence of the carboxylic acid group means that the compound will be significantly more soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the carboxylate salt. |

| pKa | ~3.5 - 4.5 | The primary acidic proton is that of the carboxylic acid group. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing phthalimide group attached to the same aromatic ring is expected to increase the acidity, thus lowering the pKa. Computational models for substituted benzoic acids support a pKa in this range.[7] The imide proton of the phthalimide moiety is also weakly acidic, with a pKa of 8.3 in the parent molecule, but this is significantly less acidic than the carboxylic acid.[3][8] |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | This is a measure of lipophilicity. The parent phthalimide has a logP of 1.15.[9] The addition of the 4-methoxybenzyl group will substantially increase the lipophilicity. The carboxylic acid will decrease the logP. Computational tools are generally used to predict logP values for such multi-functional molecules. |

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide and benzyl rings, the methylene protons of the benzyl group, and the methoxy protons. The protons on the phthalimide ring will be influenced by the electron-withdrawing nature of the imide and the carboxylic acid group. The protons on the 4-methoxybenzyl group will appear as a characteristic AA'BB' system. The carboxylic acid proton will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent. For the analogue N-(4-methoxybenzyl)phthalimide in CDCl₃, the following peaks are reported: δ 7.81 (dd, 2H), 7.67 (dd, 2H), 7.38 (d, 2H), 6.83 (d, 2H), 4.77 (s, 2H), 3.76 (s, 3H).[3] The presence of the carboxylic acid in the target molecule will likely cause a downfield shift of the adjacent aromatic protons on the phthalimide ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the imide and the carboxylic acid, as well as for the aromatic and aliphatic carbons. For N-(4-methoxybenzyl)phthalimide in CDCl₃, key peaks are at δ 168.0 (imide C=O), 159.2, 133.9, 132.2, 130.1, 128.7, 123.3, 114.0 (aromatic carbons), 55.2 (methoxy C), and 41.0 (methylene C).[3] The target molecule will have an additional signal for the carboxylic acid carbonyl and the carbons of the phthalimide ring will show different chemical shifts due to the carboxylic acid substituent.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the various functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretching.

-

C=O Stretches: Two distinct, strong absorption bands for the imide carbonyls are expected. In phthalimide, these appear around 1774 cm⁻¹ (asymmetric) and 1740 cm⁻¹ (symmetric).[10] An additional strong C=O stretching band for the carboxylic acid will be present, typically around 1700-1725 cm⁻¹.

-

C-N Stretch: A C-N stretching vibration for the imide is expected around 1307 cm⁻¹.[10]

-

Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.

-

C-O Stretch: An absorption corresponding to the C-O stretch of the methoxy group will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of the acidic carboxylic proton. In positive mode, the protonated molecule [M+H]⁺ may be observed. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the benzyl group. The fragmentation of N-substituted phthalimides often involves characteristic losses of CO.[11]

Stability and Reactivity Profile

The stability of this compound is largely dictated by the reactivity of the phthalimide and carboxylic acid functional groups.

-

Hydrolytic Stability: The phthalimide ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the imide ring to form the corresponding phthalamic acid derivative.[11][12][13] The rate of hydrolysis is dependent on pH and temperature. The presence of the carboxylic acid group on the phthalic acid moiety may influence the rate of this hydrolysis.

-

Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction. This functional group is a key handle for derivatization and conjugation of the molecule.

-

Thermal Stability: Phthalimide itself is thermally stable, subliming at high temperatures.[5][9] The target molecule is expected to have good thermal stability, though decarboxylation may occur at very high temperatures.

Figure 2: Key reactivity pathways.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: This method provides a sharp melting point range, which is a crucial indicator of purity.

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[10]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 2-3 mm is achieved.

-

Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Set a rapid heating rate to approach the expected melting point (e.g., 10-15 °C per minute). c. When the temperature is about 20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium. d. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. e. Perform the measurement in triplicate for accuracy.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by monitoring pH changes upon addition of a titrant.

Apparatus:

-

pH meter with a calibrated electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel to maintain constant temperature

Procedure:

-

Solution Preparation: a. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free). b. Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Given the poor aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. The final concentration should be around 1-10 mM. c. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).

-

Titration: a. Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette. b. Stir the solution gently. c. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. d. Record the pH value after each addition of titrant.

-

Data Analysis: a. Plot the pH versus the volume of titrant added to obtain the titration curve. b. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). c. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.

LogP Determination (Shake-Flask Method)

Rationale: The shake-flask method is the traditional and most reliable method for directly measuring the octanol-water partition coefficient (LogP).[12][13]

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: a. Prepare a stock solution of the compound in the pre-saturated n-octanol. b. Add a known volume of this stock solution to a known volume of pre-saturated water in a separatory funnel or vial. The volume ratio can be adjusted depending on the expected LogP. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: a. Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Measurement: a. Carefully withdraw a sample from each phase. b. Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: a. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. b. LogP is the base-10 logarithm of P. c. Perform the experiment at a pH where the carboxylic acid is fully protonated (e.g., pH 2) to measure the partition coefficient of the neutral species.

Figure 3: Workflow for physicochemical property determination.

Conclusion

This compound is a molecule with a rich chemical structure that suggests a wide array of potential applications. While direct experimental data on its physicochemical properties are not abundant, a comprehensive profile can be constructed through analysis of its structural components, data from closely related analogues, and computational predictions. This technical guide has provided a detailed overview of its expected properties, including melting point, solubility, pKa, and LogP, as well as its likely spectroscopic characteristics and stability profile. The inclusion of detailed, field-proven experimental protocols provides researchers with the necessary tools to empirically determine these critical parameters, ensuring data integrity and reproducibility. A thorough understanding and application of this knowledge will be instrumental in advancing the research and development efforts involving this promising compound.

References

- Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.

- Taylor & Francis Online. (n.d.). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.

- Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. (n.d.). ResearchGate.

- SpectraBase. (n.d.). Phthalimide, N-(4-methoxybezyl)-.

- Scilit. (n.d.). The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides.

- Chemcess. (n.d.). Phthalimide: Properties, Reactions, Production And Uses.

- Turito. (2022, November 8). Phthalimide- Preparation, Chemical Reactions & Uses.

- Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). ResearchGate.

- LookChem. (n.d.). 2-(4-methoxybenzyloxy)-1,3-dioxoisoindoline-5-carboxylic acid.

- PubChem. (n.d.). Phthalimide.

- Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). Royal Society of Chemistry.

- ChemicalBook. (n.d.). Phthalimide(85-41-6) 1H NMR spectrum.

- SpectraBase. (n.d.). Phthalimide.

- NIST. (n.d.). Phthalimide, n-(p-methoxybenzyl)-. Retrieved from National Institute of Standards and Technology.

- NIST. (n.d.). Phthalimide, n-(p-methoxybenzyl)-. Retrieved from National Institute of Standards and Technology.

- National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)phthalimide.

- MD Topology. (n.d.). Phthalimide,N-(p-methoxybenzyl)-.

- National Center for Biotechnology Information. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). N-(3-Aceto-4-methoxybenzyl)phthalimide - Optional[MS (GC)] - Spectrum.

- ResearchGate. (2006, November). N-(4-Methoxybenzyl)phthalimide: ribbons of alternatingR(16) and R(22) ring motifs.

- National Center for Biotechnology Information. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate.

- MD Topology. (n.d.). 2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid.

- Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

- ChemicalBook. (2025, September 18). Trimellitic Anhydride.

- LookChem. (n.d.). 2-(4-methoxybenzyloxy)-1,3-dioxoisoindoline-5-carboxylic acid.

- ResearchGate. (2025, August 5). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.

- arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery.

- ResearchGate. (n.d.). Software for the prediction of physicochemical properties.

- ResearchGate. (n.d.). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide.

- National Center for Biotechnology Information. (2023, February 14). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew).

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- PubMed. (2017, May 25). A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ChemicalBook. (n.d.). Phthalimide(85-41-6)IR1.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from European Centre for Ecotoxicology and Toxicology of Chemicals.

- CONICET. (2005, September 12). Spectral Assignments and Reference Data.

- ResearchGate. (2025, August 7). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.

- National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

- National Center for Biotechnology Information. (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies.

- CP Lab Safety. (n.d.). This compound, 97% Purity, C17H13NO5, 5 grams.

- National Institute of Standards and Technology. (n.d.). Phthalimide - Mass spectrum (electron ionization).

- APEXscience. (n.d.). This compound.

- PubChem. (n.d.). 1,3-Dioxo-2-(3-(5-phenylbenzo[d]oxazol-2-yl)phenyl)isoindoline-5-carboxylic acid.

- MD Topology. (n.d.). 2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Wiley.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- Scribd. (n.d.). Rapid Comm Mass Spectrometry - 2022 - Paula - Accelerated Synthesis of Phthalimide Derivatives Intrinsic Reactivity of.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-[(1R)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid | C18H13NO7 | CID 7013169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-methoxybenzyloxy)-1,3-dioxoisoindoline-5-carboxylic acid|lookchem [lookchem.com]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scilit.com [scilit.com]

- 12. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 351996-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of significant interest within the broader class of isoindoline-1,3-dione derivatives. While specific research on this particular compound is emerging, this document synthesizes established principles of organic synthesis, chemical properties, and the well-documented biological activities of its constituent moieties. We will explore its rational design, a detailed, plausible synthesis protocol, its physicochemical characteristics, and its potential as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers investigating this molecule and related compounds.

Introduction: The Scientific Rationale

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2] Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4] The molecule in focus, this compound, integrates three key structural features, each contributing to its unique chemical nature and potential pharmacological profile:

-

The Isoindoline-1,3-dione Core: This planar, hydrophobic group is known to interact with various biological targets.[1] Its ability to participate in hydrogen bonding and π-π stacking interactions is crucial for molecular recognition.[5]

-

The 5-Carboxylic Acid Moiety: This functional group introduces a key site for hydrogen bonding and salt formation, significantly influencing the molecule's solubility, pharmacokinetic properties, and potential to interact with targets like enzymes and receptors. The presence of a carboxylic acid is a feature in approximately 450 approved drugs.[6] It can also serve as a synthetic handle for further derivatization.

-

The N-(4-Methoxybenzyl) Group: The benzyl group introduces lipophilicity, which can enhance membrane permeability. The para-methoxy substitution is of particular interest as it can influence the electronic properties of the benzyl ring and provide an additional site for metabolic interaction.[7] Furthermore, the 4-methoxybenzyl (PMB) group is a well-established protecting group in organic synthesis, offering pathways for controlled chemical modifications.[8][9][10][11]

This strategic combination of functional groups suggests that this compound is a promising candidate for further investigation in various therapeutic areas.

Physicochemical Properties and Data

While extensive experimental data for this specific molecule is not widely published, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Source/Rationale |

| CAS Number | 351996-94-6 | Publicly available chemical databases. |

| Molecular Formula | C₁₇H₁₃NO₅ | Based on its chemical structure.[12] |

| Molecular Weight | 311.29 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Based on the typical appearance of similar aromatic carboxylic acids and phthalimide derivatives.[13] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group enhances aqueous solubility compared to unsubstituted phthalimides, while the aromatic rings confer solubility in organic media. |

| Melting Point | Expected to be a high-melting solid (>200 °C). | Aromatic carboxylic acids and imides typically have high melting points due to strong intermolecular forces like hydrogen bonding and π-stacking.[14] |

| pKa | Estimated to be in the range of 4-5. | Typical for an aromatic carboxylic acid. |

Synthesis and Mechanism

The synthesis of this compound can be achieved through a straightforward and robust nucleophilic substitution reaction. The primary starting materials are trimellitic anhydride and 4-methoxybenzylamine.

Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by a dehydration step to form the imide ring.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is a standard procedure for the synthesis of N-substituted phthalimides from anhydrides and amines.[15][16][17][18]

Materials:

-

Trimellitic anhydride

-

4-Methoxybenzylamine

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add 4-methoxybenzylamine (1 equivalent) dropwise. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from ethanol to yield the pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Mechanism of Imide Formation

The formation of the imide ring is a two-step process:

-

Amidation: The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trimellitic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate "amic acid".

-

Cyclization and Dehydration: Upon heating, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation reaction. This results in the formation of the five-membered imide ring and the elimination of a molecule of water.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm region corresponding to the protons on the phthalimide and benzyl rings.

-

Methylene Protons: A singlet around δ 4.5-5.0 ppm, integrating to 2H, for the -CH₂- group connecting the benzyl and phthalimide moieties.

-

Methoxy Protons: A singlet around δ 3.8 ppm, integrating to 3H, for the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons: Signals in the δ 165-175 ppm region for the imide and carboxylic acid carbonyls.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

-

Methylene Carbon: A signal around δ 40-45 ppm for the -CH₂- group.

-

Methoxy Carbon: A signal around δ 55 ppm for the -OCH₃ group.

-

-

FT-IR (cm⁻¹):

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O Stretch: Strong absorptions around 1700-1780 cm⁻¹ for the imide and carboxylic acid carbonyls.

-

C-N Stretch: An absorption in the 1300-1400 cm⁻¹ region.

-

C-O Stretch: An absorption around 1250 cm⁻¹ for the methoxy group.

-

Potential Biological Activities and Applications in Drug Discovery

The structural motifs present in this compound suggest several avenues for its potential application in drug development.

Anticancer Potential

The isoindoline-1,3-dione scaffold is a well-known pharmacophore in oncology.[2][3] Compounds bearing this moiety have been shown to exert antiproliferative effects against various cancer cell lines, including MCF-7 (breast), A549 (lung), HeLa (cervical), and HT-29 (colon).[3] The mechanism of action for some of these derivatives involves the inhibition of tyrosine kinases or the induction of apoptosis.[2][3] The carboxylic acid functionality could be exploited to improve selectivity or to target specific transporters that are overexpressed in cancer cells.

Neuroprotective and Anti-inflammatory Effects

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1][4] The phthalimide moiety is thought to interact with the peripheral anionic site of AChE.[1] Additionally, anti-inflammatory properties have been reported for this class of compounds.[4]

Antimicrobial and Other Activities

The isoindoline-1,3-dione core has also been associated with antimicrobial and antioxidant activities.[19] The specific substitution pattern of this compound may modulate these activities.

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, the carboxylic acid group makes this molecule a valuable intermediate for the synthesis of more complex derivatives.[20] It can be readily converted to esters, amides, or other functional groups to create libraries of compounds for high-throughput screening.

Sources

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 12. calpaclab.com [calpaclab.com]

- 13. D-Tryptophan | 153-94-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Some Trimellitic Acid Amide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 19. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives [aiu.edu.sy]

- 20. researchgate.net [researchgate.net]

The Isoindoline-5-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoindoline core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for yielding compounds with a wide spectrum of biological activities. This technical guide focuses specifically on derivatives of isoindoline-5-carboxylic acid, a key intermediate that provides a versatile handle for chemical modification and optimization of pharmacological properties. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these derivatives across critical disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This document is intended to serve as a comprehensive resource, providing not only a conceptual understanding but also practical, field-proven experimental protocols for the synthesis and biological evaluation of this promising class of molecules.

Introduction: The Isoindoline Scaffold as a Cornerstone in Medicinal Chemistry

The isoindoline moiety, consisting of a fused benzene and pyrrolidine ring, is a structural feature present in numerous natural products and synthetic molecules of therapeutic importance.[1] Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of a carboxylic acid group at the 5-position of the isoindoline ring system creates a particularly valuable building block. This carboxylic acid can be readily converted into a variety of functional groups, such as amides, esters, and other bioisosteres, enabling the exploration of extensive chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide will explore the significant biological activities stemming from derivatives of this versatile scaffold.

Anticancer Activity: Targeting DNA Repair Pathways with Isoindoline-5-Carboxamide Derivatives

A significant area of interest for isoindoline-5-carboxylic acid derivatives lies in their potent anticancer activity, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2] PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[2]

Mechanism of Action: PARP Inhibition

Isoindolinone-based PARP inhibitors, often derived from isoindoline-5-carboxylic acid, act as competitive inhibitors at the NAD+ binding site of the PARP enzyme.[2] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ facilitates this competitive binding.[2] By occupying the active site, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response. This leads to the "trapping" of PARP on damaged DNA, forming toxic PARP-DNA complexes that further disrupt DNA replication and repair, ultimately inducing apoptosis in cancer cells.[3]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of PARP inhibition by isoindoline-5-carboxamide derivatives leading to synthetic lethality in homologous recombination (HR) deficient cancer cells.

Synthesis of Isoindoline-5-Carboxamide Derivatives

The synthesis of biologically active isoindoline-5-carboxamides typically begins with the preparation of the isoindoline-5-carboxylic acid core.

Workflow for Synthesis

Caption: General synthetic workflow for the preparation of isoindoline-5-carboxamide derivatives.

Experimental Protocol: Synthesis of 3-Oxoisoindoline-5-carboxylic acid and its Carboxamide Derivatives

-

Synthesis of 5-Bromo-2-methylbenzoic acid: To a cooled (0°C) flask containing 2-methylbenzoic acid, add bromine and a catalytic amount of iron powder. Stir the mixture at room temperature overnight. Carefully triturate the mixture with water to precipitate the product, which is then filtered and dried.

-

Synthesis of 6-Bromoisoindolin-1-one: The 5-bromo-2-methylbenzoic acid is subjected to benzylic bromination followed by cyclization to yield 6-bromoisoindolin-1-one.

-

Synthesis of 3-Oxoisoindoline-5-carbonitrile: To a solution of 6-bromoisoindolin-1-one in DMF, add zinc cyanide, zinc dust, and a palladium catalyst under an argon atmosphere. Heat the reaction mixture in a microwave reactor.

-

Synthesis of 3-Oxoisoindoline-5-carboxylic acid: Hydrolyze the nitrile group of 3-oxoisoindoline-5-carbonitrile to the carboxylic acid.

-

General Procedure for the Synthesis of 3-Oxoisoindoline-5-carboxamides: To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid, HOBt, and triethylamine in DCM, add EDC.HCl and the desired substituted amine. Continue stirring at room temperature for 2 hours or until the reaction is complete. Wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO3, and brine solution.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of isoindoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 (Ser-derived) | A549 (Lung Carcinoma) | 0.001 | [4] |

| Compound 7 (Lys-derived) | U373 (Glioblastoma) | 0.007 | [4] |

| 2a | A549 (Lung Carcinoma) | 650.25 µg/ml | [4] |

| NCTD4 | HT-29 (Colon Adenocarcinoma) | Dose-dependent cytotoxicity | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity[7]

-

Cell Seeding: Seed cancer cells (e.g., A549-Luc) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 25, 50, 100, 200, and 400 µM). Add the different concentrations of the compounds to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Neuroprotective Activity: Modulating Neuronal Pathways

Isoindoline derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6] Their neuroprotective effects are attributed to various mechanisms, including the inhibition of acetylcholinesterase and modulation of dopamine receptors.[6]

Mechanism of Action: Neuroprotection

Certain dioxoisoindoline derivatives have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease. Other isoindoline derivatives have demonstrated selectivity for the dopamine D2 receptor, suggesting potential applications in Parkinson's disease.[6] Furthermore, some derivatives have been shown to protect neuronal-like cells from oxidative stress by upregulating the NRF2 signaling pathway.[6]

Signaling Pathway: NRF2-Mediated Neuroprotection

Caption: Upregulation of the NRF2 pathway by isoindoline-dione derivatives, leading to enhanced antioxidant response and neuroprotection.

Synthesis of Neuroprotective Isoindoline-dione Derivatives[8]

The synthesis of these derivatives involves the reaction of phthalic anhydrides with appropriate amines.

Experimental Protocol: Synthesis of Isoindoline-dione Derivatives [6]

-

React phthalic anhydride or its substituted derivatives with 4-(2-aminoethyl)-1-benzyl piperidine.

-

Confirm the structures of the resulting isoindoline-dione derivatives using FT-IR, NMR, and Mass spectroscopy.

Quantitative Data: Neuroprotective Effects

| Derivative | Effect | Cell Line | Reference |

| 3a-3c | Increased cell viability, reduced ROS, increased NRF2, NQO-1, and GSTK1 expression | SH-SY5Y | [6] |

| Da1 (dioxoisoindoline) | Acetylcholinesterase inhibition | In vitro assay | [6] |

Experimental Protocol: Neuroprotection Assay[8]

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells.

-

Induction of Oxidative Stress: Treat the cells with a stress-inducing agent (e.g., H2O2).

-

Compound Treatment: Co-treat the cells with the synthesized isoindoline-dione derivatives.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay.

-

Measurement of ROS Levels: Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFH-DA).

-

Gene Expression Analysis: Measure the gene expression levels of NRF2 and downstream antioxidant enzymes (e.g., NQO-1, GSTK1) using RT-qPCR.

Antimicrobial and Antioxidant Activities

Derivatives of isoindoline-5-carboxylic acid have also demonstrated notable antimicrobial and antioxidant properties.

Antimicrobial Activity

Several isoindolinone derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][7]

Experimental Protocol: Antimicrobial Susceptibility Testing [4]

-

Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains.

-

Assay: Use the agar well diffusion method or a microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

-

Measurement: Measure the zones of inhibition (for agar diffusion) or determine the lowest concentration that inhibits visible growth (for microdilution).

Antioxidant Activity

The antioxidant potential of isoindolinone derivatives has been evaluated using various in vitro assays.[4]

Experimental Protocol: DPPH Radical Scavenging Assay [8]

-

DPPH Solution Preparation: Prepare a fresh methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Sample Preparation: Prepare various concentrations of the test compounds.

-

Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Cation Scavenging Assay [4]

-

ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Sample Reaction: Add different concentrations of the test compounds to the ABTS radical solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Determine the percentage of inhibition and the IC50 value.

Quantitative Data: Antimicrobial and Antioxidant Activities

| Compound | Activity | Measurement | Value | Reference |

| 2f | Antimicrobial | Broad spectrum activity | - | [7] |

| 2f | Antioxidant (ABTS) | IC50 | 27.72 µg/mL | [4] |

| 2c | Antioxidant (ABTS) | IC50 | 40.76 µg/mL | [4] |

Conclusion and Future Perspectives

The isoindoline-5-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer, neuroprotective, antimicrobial, and antioxidant agents. The ability to readily modify the carboxylic acid functional group allows for extensive structure-activity relationship (SAR) studies and the optimization of drug-like properties. Future research in this area should focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the underlying mechanisms of action and in vivo efficacy studies will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

-

Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC - NIH. Available at: [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed. Available at: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. Available at: [Link]

-

Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - NIH. Available at: [Link]

-

Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines - ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Available at: [Link]

-

PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. Available at: [Link]

-

PARP assay for inhibitors | BMG LABTECH. Available at: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. Available at: [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - ResearchGate. Available at: [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line | Request PDF - ResearchGate. Available at: [Link]

-

Setting a Trap for PARP1 and PARP2 - BPS Bioscience. Available at: [Link]

-

Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. Available at: [Link]

-

Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed. Available at: [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC - PubMed Central. Available at: [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed. Available at: [Link]

-

Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer | Request PDF - ResearchGate. Available at: [Link]

-

Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. Available at: [Link]

-

A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Available at: [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [https://www.mdpi.com/2 organics6010003]([Link] organics6010003)

-

In vitro and in silico evaluation of the antimicrobial and antioxidant activities of spiropyrazoline oxindole congeners - Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of isoindolinones - Organic Chemistry Portal. Available at: [Link]

-

3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies - Journal of Pharmaceutical Science and Technology. Available at: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC - NIH. Available at: [Link]

-

isoindoline-5-carboxylic acid - Zhengzhou Versailles-special chemical Technology Co.,Ltd - Alchemist-pharm. Available at: [Link]

-

A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone - PubMed. Available at: [Link]

-

Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - MDPI. Available at: [Link]

-

(PDF) Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity - ResearchGate. Available at: [Link]

-

Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel Isoxazoline Derivatives. Available at: [Link]

-

Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

literature review of N-benzyl-dioxoisoindoline compounds

An In-Depth Technical Guide to N-benzyl-dioxoisoindoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract

The N-benzyl-dioxoisoindoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of N-benzyl-dioxoisoindoline compounds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights to guide future research and application.

Introduction: The Chemical and Therapeutic Significance of the N-benzyl-dioxoisoindoline Core

The N-benzyl-dioxoisoindoline moiety is characterized by a phthalimide ring system N-substituted with a benzyl group. This structural arrangement provides a unique combination of rigidity and conformational flexibility, allowing for tailored interactions with a variety of biological targets. The aromatic nature of both the isoindoline and benzyl components facilitates crucial π-π stacking and hydrophobic interactions within protein binding pockets, while the dioxo groups can act as hydrogen bond acceptors. These features make the N-benzyl-dioxoisoindoline scaffold an attractive starting point for the development of compounds with a wide range of pharmacological activities.

Caption: Core chemical structure of N-benzyl-dioxoisoindoline.

Synthetic Strategies for N-benzyl-dioxoisoindoline Derivatives

The synthesis of N-benzyl-dioxoisoindoline compounds can be achieved through several reliable methods. A common and straightforward approach involves the condensation of phthalic anhydride with a substituted benzylamine. This reaction is typically carried out under thermal conditions or with microwave assistance to improve reaction times and yields.

Another versatile method is the nucleophilic substitution reaction between potassium phthalimide and a substituted benzyl halide. This method allows for the introduction of a wide variety of substituents on the benzyl ring, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of N-benzyl-dioxoisoindoline Derivatives

-

Step 1: Reactant Preparation. In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Step 2: Addition of Benzylamine. To the solution from Step 1, add the desired substituted benzylamine (1 equivalent) dropwise at room temperature.

-

Step 3: Reflux. Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation of Product. Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. The solid can be collected by filtration.

-

Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-benzyl-dioxoisoindoline derivative.

Caption: General workflow for the synthesis of N-benzyl-dioxoisoindoline derivatives.

Biological Activities and Therapeutic Potential

N-benzyl-dioxoisoindoline compounds have demonstrated a broad spectrum of biological activities, with significant potential in oncology and neurology.

Anticancer Activity

A notable area of investigation for this class of compounds is their potential as anticancer agents. Certain derivatives have been shown to exhibit potent inhibitory activity against key signaling proteins involved in tumor growth and angiogenesis.

-

VEGFR-2 and FGFR-1 Inhibition: Some benzimidazole-dioxoisoindoline conjugates have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[1] These receptors are critical for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting these receptors, these compounds can effectively starve tumors of their blood supply.

-

For instance, certain synthesized 2-(substituted)-N-(1,3-dioxoisoindolin-2-yl)-1H-benzo[d]imidazole-5-carboxamides were screened for their inhibitory activity on VEGFR-2.[1] The nature of the substituents on both the benzimidazole and dioxoisoindole moieties significantly impacted the inhibitory potency.[1]

-

Caption: Simplified diagram of VEGFR-2 signaling pathway and its inhibition.

-

Antiproliferative Activity: In addition to their anti-angiogenic effects, N-benzyl-dioxoisoindoline derivatives have demonstrated direct antiproliferative activity against various cancer cell lines.[1][2] For example, certain 1-benzyl-5-bromoindolin-2-one derivatives showed growth-inhibitory properties against breast (MCF-7) and lung (A-549) cancer cell lines.[2] Some of these compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[1][2]

Neurological and Neuroprotective Applications

The N-benzyl-dioxoisoindoline scaffold has also been explored for its potential in treating neurological disorders.

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of this class have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), a compound structurally related to the N-benzyl-dioxoisoindoline core, is a potent and selective AChE inhibitor.[3]

-

Dopamine D4 Receptor Antagonism: Certain isoindolinyl benzisoxazolpiperidines, which incorporate the N-benzyl-isoindoline moiety, have been discovered as potent and selective antagonists of the dopamine D4 receptor.[4] This receptor is a target for the development of antipsychotic drugs.

-

Monoamine Oxidase (MAO) Inhibition: Some (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown inhibitory activity against monoamine oxidase (MAO)-A and MAO-B, enzymes involved in the degradation of neurotransmitters like serotonin and dopamine.[5][6] This suggests their potential as antidepressants and for the treatment of neurodegenerative diseases.[5]

Structure-Activity Relationship (SAR) Studies

The biological activity of N-benzyl-dioxoisoindoline compounds is highly dependent on the nature and position of substituents on both the benzyl and the isoindoline rings.

| Compound Series | Target | Key SAR Findings | Reference |

| Benzimidazole–dioxoisoindoline conjugates | VEGFR-2 | The nature of substituents on the 2-aryl moiety of the benzimidazole core and on the dioxoisoindole moiety has a considerable impact on the degree of VEGFR-2 inhibition.[1] For example, a 4-methoxyphenyl-benzimidazole derivative displayed potent inhibitory activity.[1] | [1] |

| Isoindolinyl benzisoxazolpiperidines | Dopamine D4 Receptor | The S enantiomer was found to be the more potent enantiomer at the D4 receptor.[4] | [4] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and related compounds | Acetylcholinesterase | The 2-isoindoline moiety can be replaced with an indanone moiety without a major loss in potency.[3] | [3] |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | MAO-A and MAO-B | Substituents on the benzyl ring, such as para-F and para-Br, can lead to selective inhibition of MAO-A.[6] | [6] |

Future Perspectives and Conclusion

The N-benzyl-dioxoisoindoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives make it a highly valuable pharmacophore. Future research in this area should focus on:

-

Optimization of existing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Exploration of novel biological targets for this class of compounds.

-

Development of more efficient and sustainable synthetic methodologies.

-

In-depth mechanistic studies to fully elucidate the modes of action of these compounds.

References

-

El-Gamal, M. I., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Advances, 14(1), 1-21. [Link]

-

Rowley, M., et al. (2001). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Journal of medicinal chemistry, 44(4), 477-492. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]

-

García-Leal, E., Albores Velasco, M. E., Vargas, R. O., & Mil-Martínez, R. (2013). Synthesis of N–benzyl–1, 1, 3, 3–tetraethylisoindoline. ResearchGate. [Link]

-

Abdel-Aziz, A. A. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6617. [Link]

-

Elliott, R. L., et al. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4, 5-dihydro-6H-[1][4][7] triazolo [4, 3-a][1][2] benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Bioorganic & medicinal chemistry letters, 20(22), 6797-6801. [Link]

-

Reddy, C. R., et al. (2014). Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N, O-acetals. Organic & Biomolecular Chemistry, 12(42), 8496-8500. [Link]

-

Csonka, R., et al. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. International journal of molecular sciences, 22(11), 5626. [Link]

-

Wan, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3, 4-dihydroisoqunoline-2 (1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. International Journal of Molecular Sciences, 24(4), 3373. [Link]

-

Cassels, B. K., et al. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological research, 31(2), 103-107. [Link]

-

Reddy, C. R., et al. (2014). Synthesis of 1-Benzylisoindoline and 1-Benzyl-Tetrahydroisoquinoline through Nucleophilic Addition of Organozinc Reagents to N, O-acetals. ResearchGate. [Link]

-

Wu, J., et al. (2018). Structure-activity relationship of target compounds. ResearchGate. [Link]

-

Antkiewicz-Michaluk, L., et al. (2014). 1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity research, 25(4), 384-396. [Link]

-

Głowacka, I. E., et al. (2024). New 3-(Dibenzyloxyphosphoryl) isoxazolidine Conjugates of N1-Benzylated Quinazoline-2, 4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules, 29(13), 3051. [Link]

-

Singh, G., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

Sharma, R., et al. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 23(6), 1368. [Link]

-

Wan, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3, 4-dihydroisoqunoline-2 (1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1843. [Link]

-

Sergeant, M. J., et al. (2013). Phytotoxic effects of selected N-benzyl-benzoylhydroxamic acid metallo-oxygenase inhibitors: investigation into mechanism of action. New Journal of Chemistry, 37(11), 3461-3471. [Link]

Sources

- 1. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid in Organic Solvents

Introduction

In the landscape of pharmaceutical research and materials science, the compound 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid holds significant interest. Its molecular architecture, featuring a phthalimide core, a carboxylic acid group, and a methoxybenzyl moiety, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The phthalimide group is a known pharmacophore, while the carboxylic acid provides a handle for further chemical modification or salt formation, and the methoxybenzyl group can influence lipophilicity and molecular interactions.

The journey from a promising chemical entity to a viable product is critically dependent on its physicochemical properties, with solubility being paramount.[1] Solubility dictates the ease of handling during synthesis and purification, the choice of analytical techniques, and, most importantly for drug development, it governs bioavailability and formulation strategies.[2][3] Poorly soluble compounds often face significant hurdles in development, leading to high doses and variable absorption, which can compromise therapeutic efficacy.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes predictive methodologies based on its chemical structure and provides a detailed, field-proven experimental protocol for its empirical determination.

Theoretical Prediction of Solubility: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" serves as a fundamental guiding principle. To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent polarity, hydrogen bonding capabilities, and acidic nature.

Molecular Structure Analysis

The structure of this compound is characterized by several key functional groups that dictate its solubility behavior:

-

Phthalimide Core: This large, relatively rigid, and planar ring system is moderately polar due to the two carbonyl groups.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[6][7] This group imparts acidic properties to the molecule.

-

Methoxybenzyl Group: The methoxy group (-OCH₃) introduces some polarity and is a hydrogen bond acceptor. The benzyl group, while largely nonpolar, contributes to van der Waals interactions.

-

Aromatic Rings: The presence of two benzene rings contributes to the molecule's potential for π-π stacking interactions and adds to its overall size and nonpolar character.

Overall, the molecule possesses a blend of polar and nonpolar characteristics. The carboxylic acid and phthalimide moieties provide polar, hydrogen-bonding sites, while the aromatic rings and the benzyl CH₂ group contribute to its nonpolar nature. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the chosen solvent.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for our target molecule are not available, they can be estimated using group contribution methods.[9][10] These methods assign specific values to the different functional groups within a molecule to calculate the overall HSP. Given the functional groups present, we can anticipate that this compound will have significant δP and δH components due to the carboxylic acid and phthalimide groups.

Based on this theoretical framework, we can make the following predictions:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functionalities. Polar protic solvents like methanol and ethanol should also be good solvents, capable of hydrogen bonding with the carboxylic acid group.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene, which cannot effectively solvate the highly polar carboxylic acid and phthalimide groups.[11]

The following diagram illustrates the relationship between the molecular features of the target compound and its expected solubility behavior.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatted shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials (for gravimetric analysis)

-

Vacuum oven

-

High-Performance Liquid Chromatography (HPLC) system (for HPLC analysis) [12] 2. Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

3. Sample Collection:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter. This step is critical to avoid transferring any solid particles.

-

Immediately after separation, accurately pipette a known volume (e.g., 1.0 mL) of the clear, saturated supernatant into a pre-weighed container for analysis.

4. Quantification of Dissolved Solute:

Method A: Gravimetric Analysis [13][14]1. Transfer the accurately measured aliquot of the saturated solution to a pre-weighed evaporating dish or vial. 2. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. 3. Once the solvent is fully removed, continue to dry the residue in a vacuum oven until a constant weight is achieved. 4. The final solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

Method B: HPLC Analysis [15][16]1. Develop a suitable HPLC method (if one is not already available) to detect and quantify the compound. This involves selecting an appropriate column, mobile phase, and detection wavelength. 2. Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent and generate a calibration curve. 3. Dilute the collected aliquot of the saturated solution with a known volume of the mobile phase to bring its concentration within the range of the calibration curve. 4. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. 5. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Data Presentation and Interpretation

The results of the solubility experiments should be systematically recorded to allow for clear comparison and interpretation.

Quantitative Solubility Data

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | 5.1 | High | [Record experimental value here] |

| Ethanol | 4.3 | High | [Record experimental value here] | |

| Polar Aprotic | DMSO | 7.2 | High | [Record experimental value here] |

| DMF | 6.4 | High | [Record experimental value here] | |

| Acetone | 5.1 | Moderate | [Record experimental value here] | |

| Ethyl Acetate | 4.4 | Moderate | [Record experimental value here] | |

| Nonpolar | Dichloromethane | 3.1 | Moderate | [Record experimental value here] |

| Toluene | 2.4 | Low | [Record experimental value here] | |

| Hexane | 0.1 | Low | [Record experimental value here] |

Note: Polarity Index values are approximate and for comparative purposes.

Interpretation of Results

The experimentally determined solubility values should be compared with the initial theoretical predictions. Discrepancies may arise due to specific molecular interactions not fully captured by simple polarity considerations. For instance, steric hindrance could affect the ability of the carboxylic acid group to form hydrogen bonds in certain solvents. The data will provide a clear empirical basis for selecting appropriate solvents for various applications, from reaction media and recrystallization to formulation development.

Conclusion

Understanding the solubility of this compound is a critical step in harnessing its full potential in scientific research and development. This guide has provided a dual approach: a theoretical framework for predicting solubility based on molecular structure and a detailed, practical protocol for its experimental determination. By combining predictive reasoning with rigorous empirical measurement, researchers can confidently navigate the challenges associated with solvent selection and lay a solid foundation for the successful application of this promising compound.

References

- Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.

-